

(1-Methyl-1H-indol-2-yl)methanamine solubility in different organic solvents

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Compound of Interest

Compound Name: (1-Methyl-1H-indol-2-yl)methanamine

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An In-Depth Technical Guide to the Solubility of **(1-Methyl-1H-indol-2-yl)methanamine** in Organic Solvents

Introduction

(1-Methyl-1H-indol-2-yl)methanamine is a heterocyclic amine belonging to the vast family of indole derivatives. These structures are foundational scaffolds in numerous natural products and synthetic pharmaceuticals, playing pivotal roles in biological processes.[1][2] The subject compound, with its characteristic N-methylated indole ring and a primary amine on a methylene bridge, serves as a valuable building block in medicinal chemistry. Its applications are noted in the synthesis of compounds targeting neurological disorders and in the development of novel therapeutic agents.[3]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like **(1-Methyl-1H-indol-2-yl)methanamine** is a critical physicochemical property. It profoundly influences every stage of the drug development lifecycle, from synthesis and purification to formulation and ultimate bioavailability.[4][5] An understanding of how this molecule behaves in different solvent environments is paramount for researchers in process chemistry, formulation science, and drug discovery. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a predictive solubility profile, and a robust experimental protocol for its empirical determination.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle. The solubility of **(1-Methyl-1H-indol-2-yl)methanamine** is dictated by its unique structural features:

- **The Indole Nucleus:** The bicyclic indole ring system is largely aromatic and hydrophobic, contributing to its affinity for nonpolar or moderately polar solvents. The N-methylation at position 1 slightly increases its lipophilicity and removes the potential for hydrogen bond donation from the indole nitrogen.
- **The Methanamine Side Chain (-CH₂NH₂):** This is a polar, hydrophilic functional group. The primary amine contains a lone pair of electrons and two hydrogen atoms, enabling it to act as both a hydrogen bond acceptor and a donor. This group imparts a degree of solubility in polar, protic solvents.
- **Overall Molecular Polarity:** The molecule possesses a distinct polarity arising from the amine group, but this is counterbalanced by the larger, nonpolar indole core. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the solvent. A key indicator of a compound's lipophilicity is its partition coefficient, LogP. While the exact experimental LogP for this specific molecule is not readily published, related structures like N-Methyl-1-**(1-methyl-1H-indol-2-yl)methanamine** have a calculated LogP of approximately 1.9, indicating moderate lipophilicity.^[6]

Predicted Solubility Profile

While precise quantitative solubility data for **(1-Methyl-1H-indol-2-yl)methanamine** is not extensively documented in publicly available literature, a qualitative prediction can be made based on its structure and the principles of intermolecular forces.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol, Isopropanol, Water	High to Moderate	The primary amine can form strong hydrogen bonds with the hydroxyl groups of these solvents. Solubility in water is expected to be lower than in alcohols due to the large hydrophobic indole core.
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone	High to Moderate	These solvents can act as hydrogen bond acceptors, interacting favorably with the amine group's protons. DMSO and DMF are particularly strong solvents for a wide range of organic compounds.[7]
Nonpolar Aprotic	Toluene, Hexanes, Diethyl Ether	Low to Very Low	The dominant nonpolar character of these solvents leads to weak interactions with the polar amine group, insufficient to overcome the solute-solute interactions in the crystal lattice.
Chlorinated	Dichloromethane (DCM), Chloroform	Moderate to Low	These solvents have a moderate polarity and can engage in dipole-dipole interactions.

They may offer some solubility, but likely less than polar aprotic solvents.

Experimental Determination of Solubility: A Protocol

The most reliable method for determining the intrinsic solubility of a compound is the shake-flask method, which measures the thermodynamic or equilibrium solubility.[8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

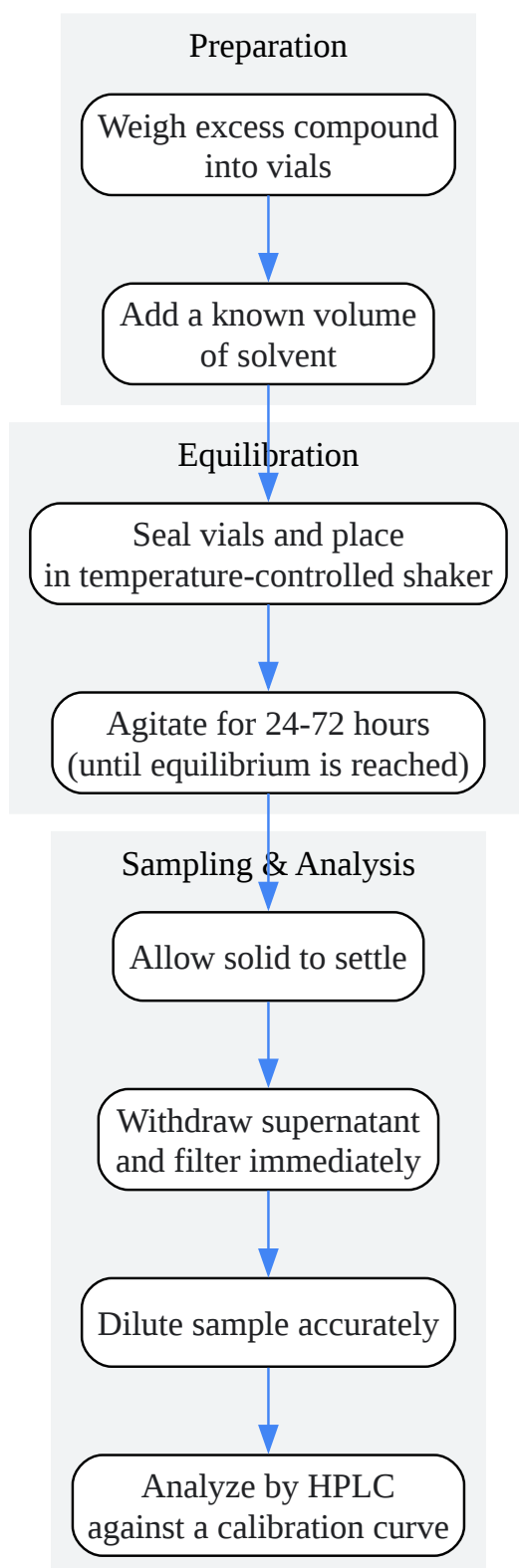
Objective:

To determine the equilibrium solubility of **(1-Methyl-1H-indol-2-yl)methanamine** in a selection of organic solvents at a controlled temperature.

Materials and Reagents:

- **(1-Methyl-1H-indol-2-yl)methanamine** (high purity)
- Selected organic solvents (HPLC grade or equivalent)
- Scintillation vials or glass tubes with screw caps
- Orbital shaker or rotator with temperature control
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Experimental Workflow Diagram



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Caption: Workflow for the Shake-Flask Solubility Measurement.

Step-by-Step Procedure:

- **Preparation of Stock Solutions/Calibration Curve:** Prepare a series of standard solutions of **(1-Methyl-1H-indol-2-yl)methanamine** of known concentrations in a suitable solvent (e.g., acetonitrile/water) for HPLC analysis. Generate a calibration curve by plotting peak area versus concentration.
- **Sample Preparation:** Add an excess amount of solid **(1-Methyl-1H-indol-2-yl)methanamine** to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
- **Solvent Addition:** Accurately pipette a known volume of the desired organic solvent into each vial.
- **Equilibration:** Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.^[9] A preliminary time-to-equilibrium study is recommended.
- **Sampling:** After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.
- **Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
- **Dilution:** Accurately dilute the filtered saturate solution with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
- **Quantification:** Analyze the diluted sample by HPLC. Use the calibration curve to determine the concentration of the compound in the diluted sample.
- **Calculation:** Calculate the solubility by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Key Factors Influencing Solubility Measurements

Achieving accurate and reproducible solubility data requires careful control over several experimental variables:

- Temperature: Solubility is temperature-dependent. All measurements must be conducted at a constant and reported temperature.[\[8\]](#)
- Purity: Both the solute and the solvent must be of high purity to avoid erroneous results.[\[8\]](#)
- pH of the Medium: As a basic compound, the solubility of **(1-Methyl-1H-indol-2-yl)methanamine** will be highly dependent on the pH in aqueous or buffered systems. Its solubility will increase significantly in acidic conditions due to the formation of the more soluble protonated salt.[\[9\]](#)
- Solid State Form: Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit different solubilities. It is crucial to characterize the solid form both before and after the experiment.[\[9\]](#)

Conclusion

(1-Methyl-1H-indol-2-yl)methanamine is a molecule of significant interest in pharmaceutical research. Its amphiphilic nature, combining a large hydrophobic indole core with a polar primary amine, results in a varied solubility profile across different organic solvents. It is predicted to be most soluble in polar protic and aprotic solvents like methanol, ethanol, and DMSO, with limited solubility in nonpolar solvents such as hexanes. Due to the scarcity of published quantitative data, empirical determination is essential. The provided shake-flask protocol offers a reliable and authoritative method for researchers to obtain precise solubility data, which is indispensable for optimizing synthetic routes, purification strategies, and the development of effective drug formulations.

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